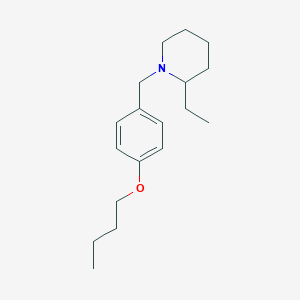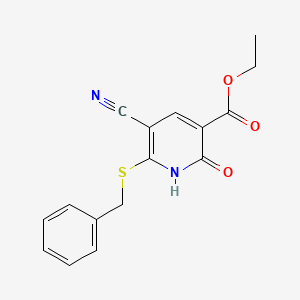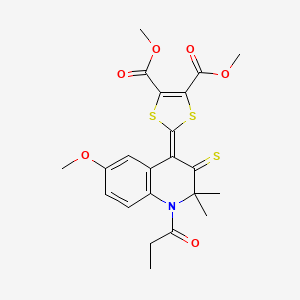![molecular formula C23H22N6O2 B5252080 N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine](/img/structure/B5252080.png)
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine is a complex organic compound with the molecular formula C16H17N5. This compound is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a nitrophenyl group. It has a predicted density of 1.20±0.1 g/cm³ and a boiling point of 457.3±55.0 °C .
Métodos De Preparación
The synthesis of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine involves several steps. One common method includes the reaction of 2-methylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-methyl-1-phenylmethanamine and 4-nitrobenzyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Aplicaciones Científicas De Investigación
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets. The tetrazole ring and nitrophenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine can be compared with other tetrazole-containing compounds, such as:
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: This compound is used as an intermediate in the synthesis of antimicrobial agents.
1H-Tetrazole-5-methanamine: Known for its use in DNA synthesis and other biochemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-17-8-6-7-11-21(17)28-23(24-25-26-28)22(19-9-4-3-5-10-19)27(2)16-18-12-14-20(15-13-18)29(30)31/h3-15,22H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNUNYVPBCSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride](/img/structure/B5251998.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5252020.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5252027.png)
![3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5252032.png)
![5-acetyl-4-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5252036.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-thiophenecarboxamide](/img/structure/B5252037.png)
![4-[4-(allyloxy)benzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5252042.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5252051.png)

![1-(3-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5252090.png)
![1-[4-(4-Benzhydrylpiperazin-1-yl)but-2-ynyl]benzimidazole](/img/structure/B5252100.png)



